molecular formula C24H20O2Si B072169 Diphenoxydiphenylsilane CAS No. 1247-19-4

Diphenoxydiphenylsilane

Cat. No.: B072169
CAS No.: 1247-19-4
M. Wt: 368.5 g/mol
InChI Key: YLDKQPMORVEBRU-UHFFFAOYSA-N
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Description

Diphenoxydiphenylsilane is an organosilicon compound with the molecular formula C24H20O2Si. It is characterized by the presence of two phenyl groups and two phenoxy groups attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenoxydiphenylsilane can be synthesized through the reaction of diphenylsilane with phenol. The reaction typically involves the use of a catalyst, such as a base or an acid, to facilitate the formation of the silicon-oxygen bond. The reaction conditions may vary, but it generally requires heating the reactants to a specific temperature to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diphenoxydiphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diphenoxydiphenylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biology and Medicine:

Mechanism of Action

The mechanism by which diphenoxydiphenylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon-oxygen bonds in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their structure and function. The pathways involved may include the modulation of enzyme activity and the stabilization of specific molecular conformations .

Comparison with Similar Compounds

Uniqueness: Diphenoxydiphenylsilane is unique due to the presence of both phenyl and phenoxy groups attached to the silicon atom. This combination imparts distinct chemical properties, making it suitable for specific applications in materials science and organic synthesis .

Properties

IUPAC Name

diphenoxy(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDKQPMORVEBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154465
Record name Diphenoxydiphenylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247-19-4
Record name 1,1′-(Diphenoxysilylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoxydiphenylsilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenoxydiphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenoxydiphenylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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